

An In-Depth Technical Guide to Hydroxy-PEG3-NHS: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy-PEG3-NHS

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Hydroxy-PEG3-NHS** ester, a versatile heterobifunctional crosslinker. It is designed to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and materials science.

Chemical Structure and Properties

Hydroxy-PEG3-NHS ester is a molecule that features a hydroxyl (-OH) group and an N-hydroxysuccinimide (NHS) ester group separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure imparts both hydrophilicity and reactivity, making it a valuable tool in bioconjugation.

The chemical structure is as follows:

The key functional groups are:

- **Hydroxyl Group (-OH):** A primary alcohol that can be used for further chemical modifications or as a point of attachment to surfaces or other molecules.
- **PEG3 Spacer:** A short, hydrophilic chain of three ethylene glycol units that increases the aqueous solubility of the molecule and the resulting conjugate.^[1]

- NHS Ester: A highly reactive group that specifically targets primary amines (-NH₂) on biomolecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Hydroxy-PEG3-NHS** ester is presented in the table below.

Property	Value	Reference
Molecular Weight	319.31 g/mol	
Molecular Formula	C ₁₃ H ₂₁ NO ₈	^[2]
CAS Number	1807518-71-3	^[2]
Appearance	Colorless to light yellow oil	
Solubility	≥ 100 mg/mL in DMSO	
Purity	Typically ≥95%	

Reaction Kinetics and Stability

The reactivity of the NHS ester is pH-dependent. The reaction with primary amines is most efficient at a pH range of 7.2-8.5.^[3] It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant with increasing pH. The half-life of NHS esters in aqueous solution is a critical consideration for experimental design.

pH	Half-life of NHS ester	Reference
7.0 (at 0°C)	4-5 hours	^[4] ^[5]
8.0	~1 hour	^[4]
8.6 (at 4°C)	10 minutes	^[4] ^[5]
9.0	~125 minutes	^[6]

Due to this hydrolysis, it is recommended to prepare solutions of **Hydroxy-PEG3-NHS** ester immediately before use and to avoid storing it in aqueous buffers for extended periods.

Applications in Research and Drug Development

The bifunctional nature of **Hydroxy-PEG3-NHS** ester makes it a valuable tool in a variety of applications, particularly in the development of complex biomolecules and drug delivery systems.

Bioconjugation

The primary application of **Hydroxy-PEG3-NHS** ester is the covalent modification of biomolecules. The NHS ester reacts efficiently with the primary amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.[3] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.[7]

PROTAC® Development

Hydroxy-PEG3-NHS ester is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in **Hydroxy-PEG3-NHS** provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.

Surface Modification and Nanoparticle Functionalization

The hydroxyl group of **Hydroxy-PEG3-NHS** ester can be used to attach the molecule to surfaces, such as those of nanoparticles or microarrays. Subsequent reaction of the NHS ester with amine-containing biomolecules allows for the controlled immobilization of proteins, antibodies, or other ligands. This is a key technique in the development of targeted drug delivery systems, diagnostic assays, and biocompatible materials.

Experimental Protocols

The following are general protocols for common applications of **Hydroxy-PEG3-NHS** ester. It is important to optimize the reaction conditions for each specific application.

General Protocol for Protein Labeling

This protocol describes the general steps for conjugating **Hydroxy-PEG3-NHS** ester to a protein.

Materials:

- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **Hydroxy-PEG3-NHS** ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

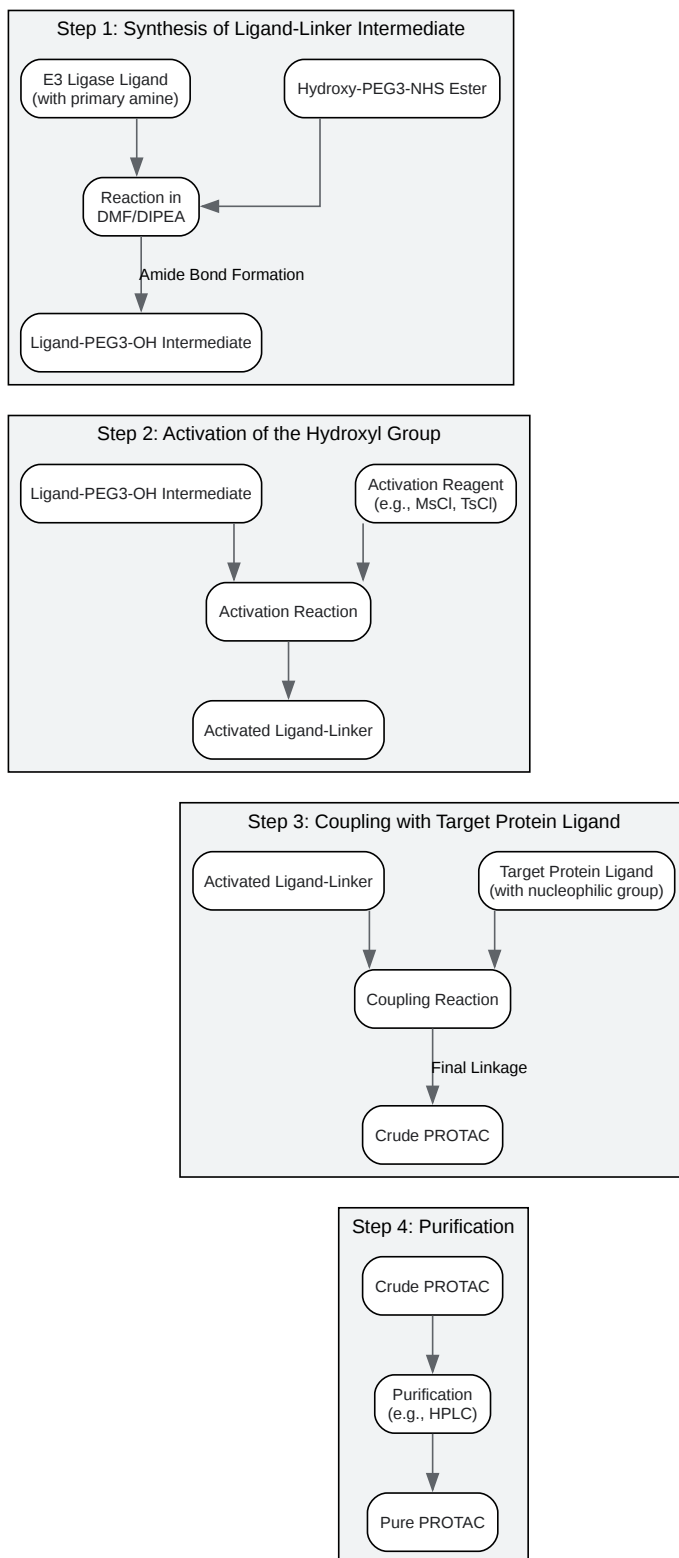
- **Prepare Protein Solution:** Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
- **Prepare **Hydroxy-PEG3-NHS** Ester Solution:** Immediately before use, dissolve the **Hydroxy-PEG3-NHS** ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
- **Conjugation Reaction:** Add a 10- to 50-fold molar excess of the **Hydroxy-PEG3-NHS** ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
- **Quenching:** Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
- **Purification:** Remove the excess, unreacted **Hydroxy-PEG3-NHS** ester and byproducts by dialysis or size-exclusion chromatography.

- Characterization: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

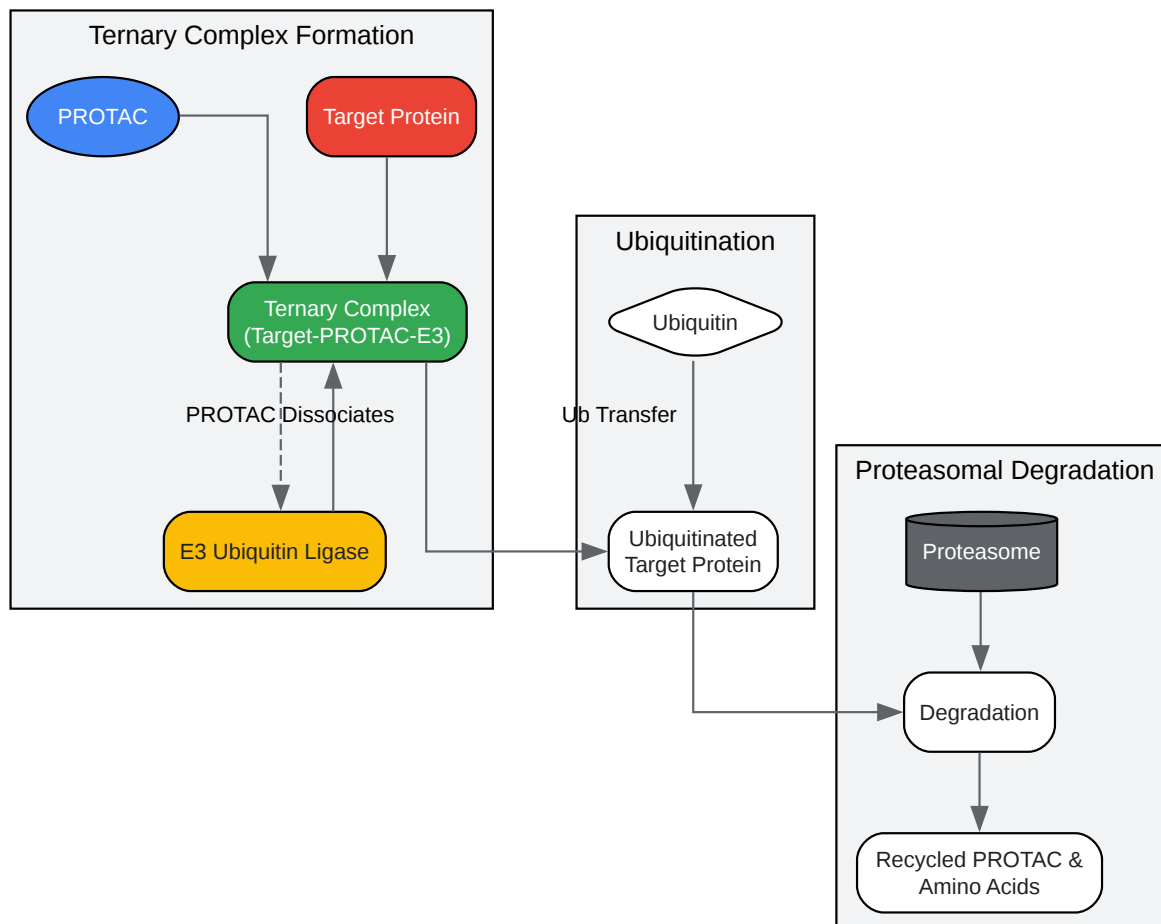
Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule is a multi-step process that involves the sequential attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to a linker. The following diagram illustrates a general workflow for the synthesis of a PROTAC using **Hydroxy-PEG3-NHS** ester.

General Workflow for PROTAC Synthesis



PROTAC Mechanism of Action



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Hydroxy-PEG3-NHS: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608008#hydroxy-peg3-nhs-chemical-structure-and-properties]

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